molecular formula C20H22ClN3O3S B4772603 N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

Cat. No.: B4772603
M. Wt: 419.9 g/mol
InChI Key: RKQCLKOVJMZRPZ-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with a chlorine and methyl group, linked to a naphthylsulfonyl group via a propyl chain

Properties

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-naphthalen-2-ylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-15-19(21)14-24(23-15)11-4-10-22-20(25)9-12-28(26,27)18-8-7-16-5-2-3-6-17(16)13-18/h2-3,5-8,13-14H,4,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQCLKOVJMZRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCCNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chlorine and methyl groups, respectively. The naphthylsulfonyl group is then introduced through a sulfonation reaction, and the final product is obtained by linking the pyrazole and naphthylsulfonyl groups via a propyl chain using standard amide coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with additional oxygen-containing groups, while substitution could result in a variety of pyrazole derivatives with different substituents .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and naphthylsulfonyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 2
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N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

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